Antimalarial Potency Deficit vs. Glaucarubinone and Simalikalactone D Defines Simarolide as a Critical Negative Control
In a direct head-to-head in vitro assay against chloroquine-resistant Plasmodium falciparum, simarolide exhibited negligible antimalarial activity even at 0.01 µg/mL, whereas glaucarubinone and soularubinone achieved equivalent efficacy at 0.006 µg/mL, and simalikalactone D produced complete inhibition at 0.005 µg/mL [1]. This approximately >1.7-fold activity gap (simarolide ineffective at 0.01 µg/mL vs. glaucarubinone active at 0.006 µg/mL) establishes simarolide as a well-characterized low-activity comparator, essential for normalizing assay results and validating the specificity of active quassinoids.
| Evidence Dimension | In vitro antimalarial activity against chloroquine-resistant P. falciparum |
|---|---|
| Target Compound Data | Little effect even at 0.01 µg/mL |
| Comparator Or Baseline | Glaucarubinone and soularubinone: effective at 0.006 µg/mL; Simalikalactone D: complete inhibition at 0.005 µg/mL |
| Quantified Difference | Simarolide shows negligible activity at a concentration (0.01 µg/mL) where glaucarubinone is fully effective (0.006 µg/mL), representing a >1.7-fold potency deficit. |
| Conditions | In vitro culture of chloroquine-resistant P. falciparum; growth inhibition measured microscopically; quassinoids tested at serial dilutions. |
Why This Matters
Confirms simarolide's defined role as a structurally authenticated negative control, enabling rigorous SAR differentiation of active quassinoids in antimalarial screening cascades.
- [1] Trager W, Polonsky J. (1981) Antimalarial activity of quassinoids against chloroquine-resistant Plasmodium falciparum in vitro. American Journal of Tropical Medicine and Hygiene, 30(3), 531–537. PMID: 7020445. View Source
